molecular formula C19H13ClO4 B5774920 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

Cat. No. B5774920
M. Wt: 340.8 g/mol
InChI Key: SKZBGNMWVSVHQY-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate, also known as CCF, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research.

Mechanism of Action

The mechanism of action of 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and tumor growth. 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has also been found to induce apoptosis in cancer cells and has antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate in lab experiments is its potential as a cancer treatment. Its anti-tumor properties make it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness.

Future Directions

There are several future directions for research on 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate. Additionally, more research is needed to better understand the mechanism of action of 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate and how it can be used to treat other diseases such as Alzheimer's and Parkinson's. Finally, studies on the potential side effects of 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate are needed to ensure its safety for human use.

Synthesis Methods

4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate can be synthesized through a multistep reaction process that involves the condensation of 4-chlorobenzaldehyde with 5-acetylfuran-2-carboxylic acid to form a Schiff base. This Schiff base is then reacted with 4-aminophenyl acetate to produce 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate.

Scientific Research Applications

4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has anti-tumor properties and can induce cancer cell death. Additionally, 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been found to have anti-inflammatory and antioxidant effects, which may be useful in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[4-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c1-12(21)23-17-8-2-13(3-9-17)10-15-11-18(24-19(15)22)14-4-6-16(20)7-5-14/h2-11H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZBGNMWVSVHQY-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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